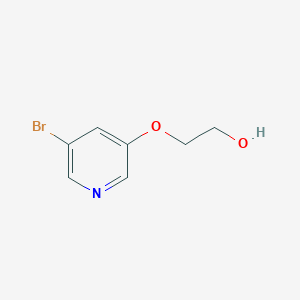

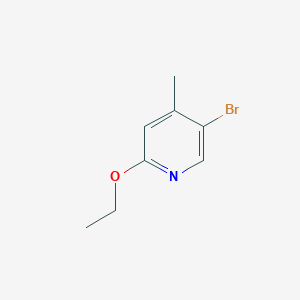

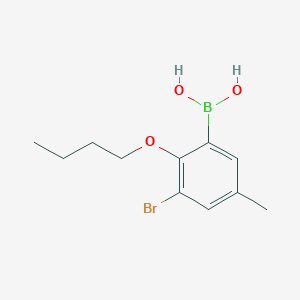

5-Bromo-2-ethoxy-4-methylpyridine

Overview

Description

5-Bromo-2-ethoxy-4-methylpyridine (also known as 5-BEM) is an organic compound belonging to the pyridine family of compounds. It is a colorless solid with a molecular formula of C7H8BrNO and a molecular weight of 205.04 g/mol. 5-BEM is used as a building block in organic synthesis and is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 5-BEM has been found to have potential applications in the fields of medicinal chemistry, drug discovery, and drug delivery.

Scientific Research Applications

Bromination and Tautomerism Studies

Research indicates that bromination of ethoxy hydroxypyridines, including derivatives similar to 5-Bromo-2-ethoxy-4-methylpyridine, results in the formation of bromo derivatives. These bromination reactions are pivotal in studying the tautomerism of hydroxypyridines. For instance, the bromination of 2,4-diethoxypyridine forms a 5-bromo derivative, which aids in understanding the tautomeric structures of these substances (Kolder & Hertog, 2010).

Synthesis of Pyridine Derivatives

The compound is involved in the synthesis of various pyridine derivatives. For example, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine leads to the creation of novel pyridine-based derivatives. These derivatives have applications in areas like biofilm inhibition and haemolytic activities (Ahmad et al., 2017).

Aminations Involving Pyridynes

Aminations of bromo derivatives of ethoxypyridine, which are closely related to this compound, have been explored. These reactions often involve intermediates like pyridynes, leading to the formation of amino derivatives. Such studies are significant for understanding the reactivity and potential applications of these compounds (Pieterse & Hertog, 2010).

Reactivity and Synthesis Techniques

The reactivity of various bromo derivatives of ethoxypyridine, including structures analogous to this compound, has been a subject of extensive research. Studies focus on understanding how these compounds react under different conditions, which is crucial for developing efficient synthesis methods for related compounds (Hertog & Jouwersma, 1953).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust and contact with skin and eyes .

Relevant Papers A paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines, which could potentially include 5-Bromo-2-ethoxy-4-methylpyridine .

Mechanism of Action

Target of Action

Related compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , suggesting that this could be a potential target.

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis. In these reactions, a carbon-carbon bond is formed between two different organic groups, one of which is typically a boron compound.

Biochemical Pathways

If it acts as an inhibitor for p38α mitogen-activated protein kinase, it could potentially affect a variety of cellular processes, including the release of pro-inflammatory cytokines .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

If it acts as an inhibitor for p38α mitogen-activated protein kinase, it could potentially modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .

Action Environment

It’s known that the compound is stable under normal temperatures and pressures .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-ethoxy-4-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAP kinase), which is involved in the regulation of inflammatory responses and cellular stress reactions . The interaction between this compound and p38α MAP kinase is characterized by the inhibition of the kinase activity, which can lead to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α MAP kinase by this compound can lead to altered gene expression profiles, particularly those genes involved in inflammatory responses . Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of p38α MAP kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity. The binding interaction is primarily driven by the bromine and ethoxy groups of the compound, which facilitate strong interactions with the kinase’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of sustained inhibition of p38α MAP kinase activity . These long-term effects can lead to prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase activity without causing significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can influence metabolic flux by altering the activity of enzymes involved in key metabolic processes . For example, its inhibition of p38α MAP kinase can lead to changes in the levels of metabolites associated with inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution mechanisms are crucial for the compound’s efficacy and specificity in targeting p38α MAP kinase .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with p38α MAP kinase . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

properties

IUPAC Name |

5-bromo-2-ethoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBHSFKVMVMPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406216 | |

| Record name | 5-bromo-2-ethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610279-04-4 | |

| Record name | 5-Bromo-2-ethoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610279-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-ethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)